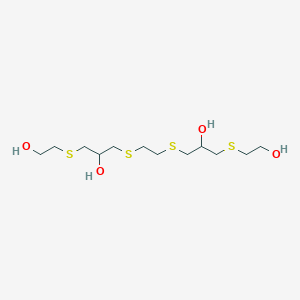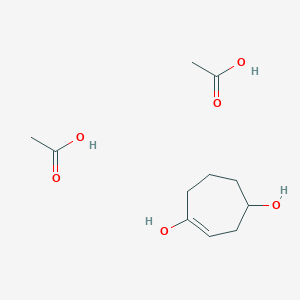
1H-Azepine-2,7-dione, 1-dodecyltetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is a heterocyclic compound featuring a seven-membered ring with nitrogen and oxygen atoms. This compound is part of the azepine family, known for its diverse biological activities and applications in various fields, including medicine and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- typically involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . These reactions are attractive due to their simplicity and potential for producing biologically active azepine structures. The reaction conditions often include the use of lithiated allenes or alkynes and isothiocyanates .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the synthesis process for large-scale production. The focus is on improving yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Applications De Recherche Scientifique
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Azepine: A seven-membered heterocycle with nitrogen.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring.
Propriétés
Numéro CAS |
114609-80-2 |
|---|---|
Formule moléculaire |
C18H33NO2 |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
1-dodecylazepane-2,7-dione |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-13-16-19-17(20)14-11-12-15-18(19)21/h2-16H2,1H3 |
Clé InChI |
CNNNWFYURNLRDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




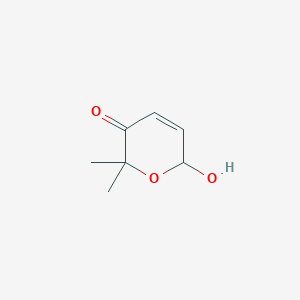
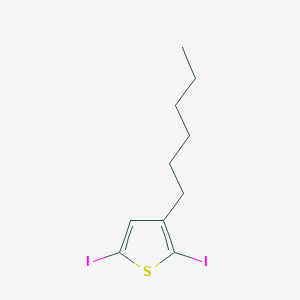
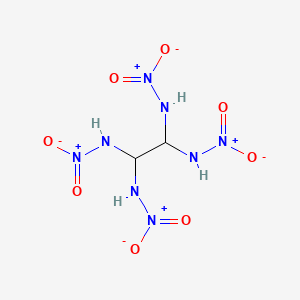



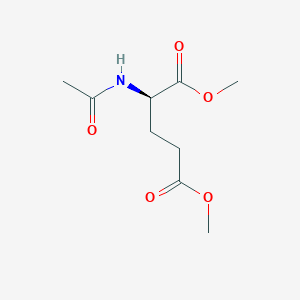
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
